1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic molecule featuring a tetrahydroquinazoline-dione core substituted with a 1,2,4-oxadiazole moiety linked to a 2-chlorophenyl group and a 2,5-dimethylphenyl substituent. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine atom on the phenyl ring and the steric effects of the dimethylphenyl group, which may impact solubility and receptor binding .
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-12-16(2)21(13-15)30-24(31)18-8-4-6-10-20(18)29(25(30)32)14-22-27-23(28-33-22)17-7-3-5-9-19(17)26/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQZYSKPARTOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (C23H26ClN5O2) is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities including antimicrobial and anticancer effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole . The resulting structure features several hydrogen bonds that contribute to its stability and biological activity. The molecular structure can be characterized by various spectroscopic techniques such as NMR and FT-IR.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds similar to the target molecule have shown enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria. Specifically, they have been effective against strains like Bacillus cereus and Bacillus thuringiensis .
- Antifungal Activity : The synthesized compounds also display antifungal properties with varying degrees of effectiveness against different fungal species.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines:
- Cell Line Studies : In vitro studies on the HUH7 liver carcinoma cell line indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). For example, some derivatives achieved IC50 values around 10.1 µM .
- Mechanism of Action : The mechanism is thought to involve inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various oxadiazole derivatives:
- Compounds were tested against a panel of bacterial strains.
- Significant inhibition was observed in Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5c | Bacillus cereus | 10 |
| 5d | Bacillus thuringiensis | 15 |
Case Study 2: Cytotoxicity Against Cancer Cells
A detailed investigation into the cytotoxic effects on multiple cancer cell lines revealed:
- Compounds demonstrated selective toxicity towards HUH7 cells with IC50 values significantly lower than those for normal cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | HUH7 | 12.5 |
| 5d | MCF7 | 15.0 |
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects and synthesis strategies:
Structural Analogues
a) Coumarin-Benzodiazepine Derivatives (e.g., Compounds 4g and 4h from )
- Key Features :
- Compound 4g: Integrates a coumarin-benzodiazepine hybrid with a tetrazolyl-pyrazolone moiety.
- Compound 4h: Replaces benzodiazepine with a benzooxazepine ring.
- Comparison: The target compound lacks the coumarin system but shares a fused heterocyclic framework. The 1,2,4-oxadiazole group in the target compound may enhance metabolic stability compared to the tetrazolyl group in 4g/4h, as oxadiazoles are less prone to hydrolysis. Conversely, the coumarin moiety in 4g/4h could confer fluorescence properties, which the target compound lacks .
b) Generic Tetrahydroquinazoline-Diones
- Key Features :
- Base structure: Tetrahydroquinazoline-2,4-dione core.
- Comparison :
- Substitution at the N3 position (2,5-dimethylphenyl) introduces steric bulk, which could hinder rotational freedom and stabilize specific conformations. This contrasts with simpler alkyl or aryl substituents in other derivatives, which may allow greater flexibility.
- The oxadiazole-methyl linkage at the N1 position is unique; similar compounds often feature ester or amide linkers, which are more susceptible to enzymatic degradation .
Functional Group Impact
| Substituent | Target Compound | Typical Analogues | Hypothesized Effect |
|---|---|---|---|
| N1 Substituent | 1,2,4-Oxadiazole-methyl | Ester/Amide groups | Enhanced metabolic stability |
| N3 Substituent | 2,5-Dimethylphenyl | Simple aryl/alkyl groups | Increased steric hindrance, reduced flexibility |
| Aromatic Chlorine | 2-Chlorophenyl | Unsubstituted phenyl | Higher lipophilicity, potential halogen bonding |
Preparation Methods
Cyclization of α-Aminoamidines with Diarylidencyclohexanones
A method adapted from MDPI involves reacting α-aminoamidines with diarylidencyclohexanones in pyridine at 100°C for 24 hours. For example:
This approach avoids external oxidants, relying on aerial oxidation for aromatization. Modifications include using tert-butyl carbamate (Boc) protection for nitrogen atoms, followed by deprotection with HCl/MeOH to yield unprotected intermediates.
Alternative Route via Chalcone Analogs
Reacting chalcone derivatives with guanidine hydrochloride in acetic acid under reflux yields 2-amino-tetrahydroquinazolines. However, this method requires stoichiometric oxidants like iodine or potassium persulfate.
Preparation of the 3-(2-Chlorophenyl)-1,2,4-Oxadiazole Moiety
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
A common strategy involves reacting 2-chlorobenzamidoxime with a methylene-linked carboxylic acid derivative (e.g., chloroacetyl chloride) in dimethyl sulfoxide (DMSO) with potassium carbonate at 90°C:
Iodine may serve as a mild oxidant to facilitate cyclization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in acetonitrile with triethylamine accelerates oxadiazole formation, reducing reaction times from hours to minutes.
Coupling Strategies for Final Assembly
Alkylation of the Tetrahydroquinazoline Core
The oxadiazole-methyl group is introduced via nucleophilic substitution. For example, treating the tetrahydroquinazoline core with 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of NaH in tetrahydrofuran (THF) at 0–25°C:
Suzuki-Miyaura Coupling for Aromatic Substitution
The 2,5-dimethylphenyl group is introduced via palladium-catalyzed coupling. Using 3-(2,5-dimethylphenyl)boronic acid with a brominated tetrahydroquinazoline intermediate in toluene/ethanol (3:1) with Pd(PPh₃)₄ and Na₂CO₃ at 80°C achieves cross-coupling:
Optimization and Purification Techniques
Solvent and Temperature Effects
Chromatographic Purification
Flash chromatography (silica gel, ethyl acetate/hexane 1:3) resolves regioisomers, while recrystallization from ethanol/water mixtures improves purity.
Analytical Characterization Data
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₂₇H₂₂ClN₅O₃ | HRMS (ESI+) |
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO) | δ 7.85 (d, 2H, Ar–H), 4.45 (s, 2H, CH₂) | Bruker Avance III |
| HPLC Purity | >99% | C18 column, MeOH/H₂O 70:30 |
Q & A
Basic Research Questions
Q. What strategies are recommended for optimizing the synthesis yield of this compound?
- Methodological Answer: Multi-step synthesis typically involves cyclocondensation of precursors under controlled conditions. Key parameters include:
- Catalysts: Use transition-metal catalysts (e.g., Pd) for coupling reactions to enhance regioselectivity .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control: Maintain 60–80°C during oxadiazole ring formation to avoid side reactions .
- Purification: Recrystallization in ethanol/methanol mixtures yields >95% purity .
Q. How can researchers confirm the molecular structure and purity of the compound?
- Methodological Answer: Employ a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 460.12 for [M+H]⁺) .
- X-ray Crystallography: Resolve ambiguous stereochemistry in the tetrahydroquinazoline core .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer: Start with in vitro screens:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based protocols .
- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer:
- Core Modifications: Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Oxadiazole Substitution: Compare 1,2,4-oxadiazole vs. 1,3,4-oxadiazole analogs to assess ring stability .
- Docking Simulations: Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2) .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer:
- Standardize Assay Conditions: Control variables like serum concentration (e.g., 10% FBS) and incubation time (24–48 hrs) .
- Validate with Orthogonal Assays: Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT results .
- Statistical Analysis: Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer:
- Protein Binding Studies: Use SPR (Surface Plasmon Resonance) to measure binding kinetics to target receptors .
- Gene Expression Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Metabolomic Analysis: Track ATP/NADH levels via LC-MS to assess mitochondrial dysfunction .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
